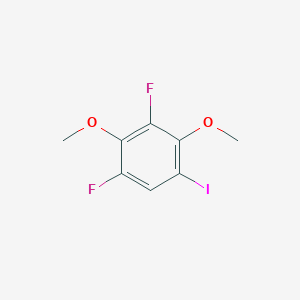
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H7F3N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is known for its trifluoromethyl group attached to the pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride typically involves the introduction of a trifluoromethyl group to the pyridine ring followed by the formation of the methanamine group. One common method involves the reaction of 3-(trifluoromethyl)pyridine with formaldehyde and ammonia under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride
- (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Uniqueness
(3-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring. This specific positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its isomers.
Properties
Molecular Formula |
C7H8ClF3N2 |
|---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-4-12-2-1-5(6)3-11;/h1-2,4H,3,11H2;1H |
InChI Key |
AQCYTPYZTULBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


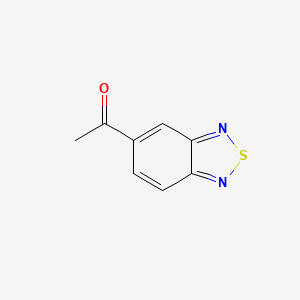
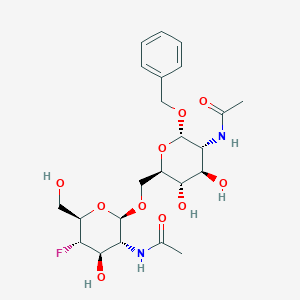
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)
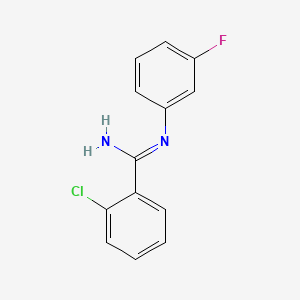
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
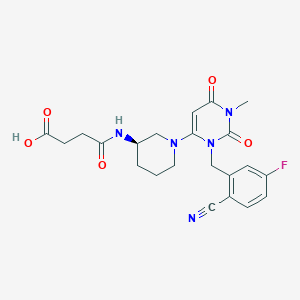
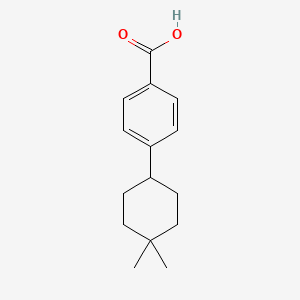

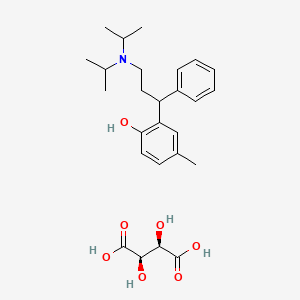

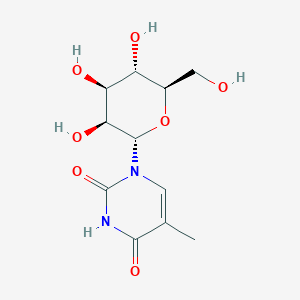
![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
